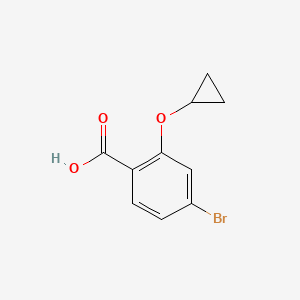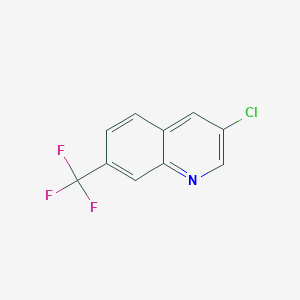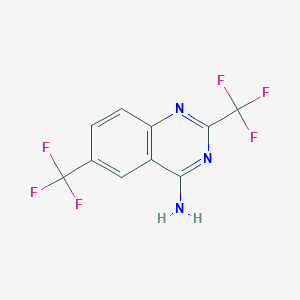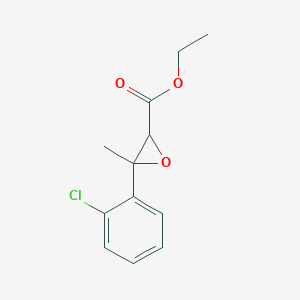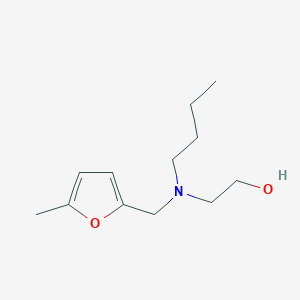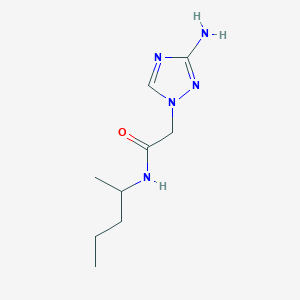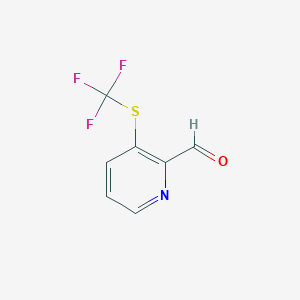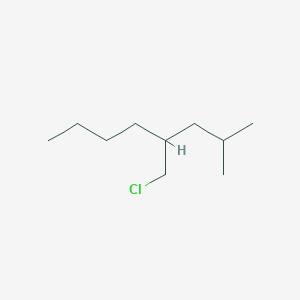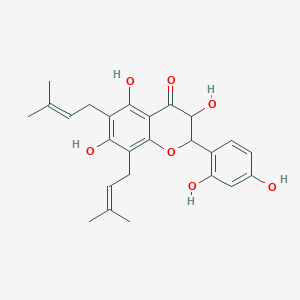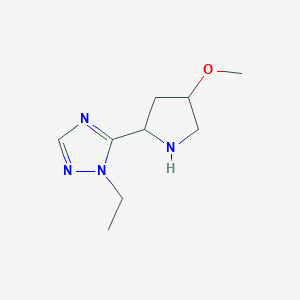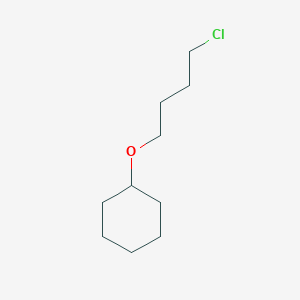
(4-Chlorobutoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobutoxy)cyclohexane is an organic compound with the molecular formula C10H19ClO. It consists of a cyclohexane ring substituted with a 4-chlorobutoxy group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutoxy)cyclohexane typically involves the reaction of cyclohexanol with 4-chlorobutanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of cyclohexanol reacts with the chlorobutane to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobutoxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(4-Chlorobutoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chlorobutoxy)cyclohexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group instead of the 4-chlorobutoxy group.
Cyclohexane: The parent compound without any substituents.
4-Chlorobutylcyclohexane: A compound with a similar structure but different substitution pattern.
Uniqueness
(4-Chlorobutoxy)cyclohexane is unique due to the presence of the 4-chlorobutoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H19ClO |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
4-chlorobutoxycyclohexane |
InChI |
InChI=1S/C10H19ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2 |
Clé InChI |
KVRGMCLLMCRGIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
